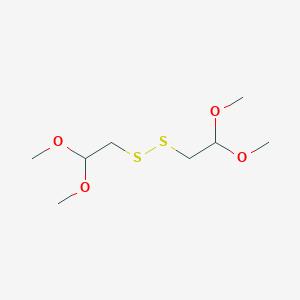

2,2,2',2'-Tetramethoxyethyl Disulfide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,2-dimethoxyethyldisulfanyl)-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S2/c1-9-7(10-2)5-13-14-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQRLQGOSNVBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSSCC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2,2,2 ,2 Tetramethoxyethyl Disulfide and Analogous Acetal Disulfides

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental reaction wherein a thiol reacts with a disulfide bond to form a new disulfide and a new thiol. This process is crucial in protein folding, redox signaling, and dynamic materials science. The reaction can proceed through several pathways, primarily nucleophilic substitution or radical-mediated processes.

The most common mechanism for thiol-disulfide exchange is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov This pathway involves the attack of a nucleophilic thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'SSR'). researchgate.netlibretexts.org Sulfur compounds are generally more nucleophilic than their oxygen analogs because sulfur's valence electrons are farther from the nucleus and less tightly held, making them more polarizable and available for donation. msu.edumasterorganicchemistry.com

The reaction proceeds through a single, uncatalyzed transition state. researchgate.net This transition state is characterized by a trigonal bipyramidal geometry, where the attacking nucleophile, the central sulfur atom, and the leaving group (the second sulfur atom of the original disulfide) are aligned colinearly. nih.gov The negative charge is distributed over all three sulfur atoms in this transient state. researchgate.net

For acetal-disulfides like 2,2,2',2'-Tetramethoxyethyl Disulfide, the attacking nucleophile would be a thiolate, leading to the formation of a mixed disulfide. This process is reversible, and the position of the equilibrium is determined by the relative stability and concentration of the thiols and disulfides involved. The reaction is essentially a combination of two SN2-like events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org

In addition to nucleophilic pathways, thiol-disulfide exchange can be mediated by radical species. These processes are particularly relevant in polymer chemistry and under conditions where radical initiators are present. rsc.org The exchange is propagated by a thiyl radical (RS•), which can attack a disulfide bond. This attack cleaves the S-S bond, forming a new disulfide and releasing a new thiyl radical, which can continue the chain reaction. rsc.org

The general mechanism is as follows: R'S• + RS-SR ⇌ R'S-SR + RS•

Thiyl radicals can be generated through various methods, including the homolytic cleavage of disulfide bonds by heat or light, or through the oxidation of thiols. rsc.orgnih.gov For instance, the reaction can be initiated by abstracting a hydrogen atom from a thiol (RSH) to form a thiyl radical. rsc.org Under physiological conditions, thiyl radicals are more likely to react with thiols to form a disulfide radical anion, which can then participate in further reactions. nih.gov In the context of acetal-disulfides, the presence of radical initiators or exposure to UV light could trigger such exchange reactions, which is a key mechanism in the formulation of dynamic and self-healing materials.

The rate and equilibrium of thiol-disulfide exchange are highly sensitive to both the molecular structure of the reactants and the surrounding environment.

Molecular Structure:

Steric Hindrance: Bulky substituents near the disulfide bond can sterically hinder the approach of the nucleophile, slowing the rate of SN2 attack. rsc.org

Electronic Effects: The stability of the thiolate leaving group and the electrophilicity of the sulfur atoms are influenced by the electronic properties of the substituents. For this compound, the electron-withdrawing nature of the oxygen atoms in the acetal (B89532) moiety could potentially influence the reactivity of the adjacent disulfide bond.

Thiol pKa: The concentration of the highly reactive thiolate anion is dependent on the pKa of the corresponding thiol and the pH of the medium. A lower pKa results in a higher concentration of thiolate at a given pH, but the intrinsic nucleophilicity of the thiolate also decreases with pKa. nih.gov

Conformation: The dihedral angle of the C-S-S-C bond influences the stability and reactivity of the disulfide. Ring strain in cyclic disulfides, for example, dramatically increases their reactivity toward both oxidants and reductants. nih.gov

Environment:

pH: As the thiolate is the primary nucleophile, the reaction rate is strongly pH-dependent. Higher pH increases the thiolate concentration, generally accelerating the reaction. nih.gov

Solvent: The solvent polarity affects the stability of the charged species involved. Hydrophobic or non-polar environments can catalyze the SN2 exchange reaction because the charge of the reactants (thiolate) is more concentrated than in the transition state, where it is dispersed over three sulfur atoms. researchgate.net

Neighboring Groups: Functional groups within the molecule can exert neighboring group effects. It has been shown that when a disulfide bond is forced into close proximity with an electrophile, its nucleophilicity can be significantly enhanced. digitellinc.com

| Factor | Influence on Reaction Rate | Mechanism |

|---|---|---|

| pH | Increases with pH (up to a point) | Higher pH increases the concentration of the nucleophilic thiolate species. |

| Solvent Polarity | Generally faster in non-polar/hydrophobic environments | The transition state has a more dispersed charge than the reactant thiolate, which is less destabilized in non-polar solvents. researchgate.net |

| Steric Hindrance | Decreases with increased steric bulk near the S-S bond | Hinders the approach of the nucleophile in SN2 reactions. rsc.org |

| Electronic Effects | Electron-withdrawing groups can increase the electrophilicity of sulfur atoms | Modifies the partial positive charge on the sulfur atoms, making them more susceptible to nucleophilic attack. |

| Ring Strain | Significantly increases for strained cyclic disulfides | Relief of ring strain provides a thermodynamic driving force. nih.gov |

Cleavage and Reduction Pathways of Disulfide Bonds

The cleavage of the disulfide bond to yield two thiol groups is a reductive process fundamental to many biological and chemical applications. This reduction can be initiated by various reagents or by the application of external energy.

The reduction of disulfides typically proceeds via nucleophilic attack on a sulfur atom. A common laboratory and biological method involves using an excess of a thiol-containing reducing agent, such as dithiothreitol (DTT) or glutathione (B108866) (GSH). The reaction is a series of thiol-disulfide exchanges that ultimately converts the target disulfide into its constituent thiols. libretexts.orgresearchgate.net

For example, the reduction by DTT proceeds as follows:

One thiol group of DTT attacks the target disulfide (RSSR), forming a mixed disulfide and releasing one of the original thiols (RSH).

The second thiol group of DTT then performs an intramolecular attack on the mixed disulfide, releasing the second thiol (RSH) and forming a stable, cyclic disulfide of oxidized DTT.

Phosphines, such as tris(2-carboxyethyl)phosphine (TCEP), are also effective reducing agents that operate via an SN2 mechanism. The phosphorus atom acts as the nucleophile, attacking a sulfur atom of the disulfide bond. This process is irreversible because it ultimately forms a very stable phosphine oxide.

Disulfide bonds can also be cleaved mechanochemically, where the application of an external mechanical force induces a chemical reaction. rsc.org When a polymer chain containing a disulfide bond is subjected to a tensile force (e.g., through sonication in solution or mechanical stretching), the force is concentrated on the covalent bonds of the polymer backbone. nih.gov The relatively weak S-S bond (compared to C-C bonds) can be preferentially cleaved.

This mechanical scission is a homolytic cleavage process, resulting in the formation of two thiyl radicals: R-S-S-R' + Mechanical Force → R-S• + •S-R'

This process is the basis for mechanophores, which are molecular units that undergo a specific chemical transformation in response to mechanical stress. nih.gov Polymers incorporating disulfide bonds, including those with acetal functionalities, could therefore be designed as self-healing or damage-sensing materials. The generated thiyl radicals can trigger cross-linking or other chemical reactions to repair the material. rsc.org The force required for rupture and the subsequent reaction pathways can be studied using techniques like atomic force microscopy and computational simulations.

| Method | Reagent/Initiator | Primary Mechanism | Products |

|---|---|---|---|

| Thiol-based Reduction | Dithiothreitol (DTT), Glutathione (GSH) | Thiol-disulfide exchange (SN2) | 2 R-SH + Oxidized reagent |

| Phosphine-based Reduction | Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic attack by phosphorus (SN2) | 2 R-SH + Phosphine oxide |

| Mechanochemical Cleavage | External mechanical force (e.g., ultrasound, stretching) | Homolytic bond cleavage | 2 R-S• (Thiyl radicals) |

Oxidative Transformations and Molecular Stability

The stability of this compound and similar acetal-disulfides is intrinsically linked to the chemical behavior of the disulfide bond. While disulfides are relatively stable covalent linkages, they are susceptible to oxidative transformations that can lead to a variety of products, impacting the molecule's structural integrity.

The sulfur atoms in a disulfide bond exist in a relatively low oxidation state and can be further oxidized under specific conditions. The primary pathway for over-oxidation involves the reaction with oxidizing agents, such as hydrogen peroxide, which can convert the disulfide into more oxygenated sulfur species.

Initially, a disulfide can be oxidized to a thiolsulfinate. If the oxidizing conditions persist, the thiolsulfinate can be further oxidized to a thiolsulfonate. These over-oxidation products alter the chemical properties and reactivity of the original molecule. For instance, the oxidation of various aryl and alkyl disulfides with hydrogen peroxide, catalyzed by a cyclic seleninate ester, has been shown to yield corresponding thiolsulfinates as the main products. mdpi.com However, this process can be capricious, as thiolsulfinates themselves vary in stability and are prone to decomposition or further oxidation to thiolsulfonates, especially in acidic or basic media. mdpi.com

Factors influencing the extent of over-oxidation include the nature of the substituents on the disulfide and the strength of the oxidizing agent. Electron-rich disulfides may be more susceptible to over-oxidation, leading to significant formation of thiolsulfonates. mdpi.com

Beyond direct oxidation, disulfide bonds can undergo other degradation pathways, particularly under alkaline conditions. One such mechanism is β-elimination, where a hydroxyl anion abstracts a proton, leading to the cleavage of the disulfide bond and the formation of a thioaldehyde and a thiolate anion. researchgate.net Computational studies on diethyl disulfide have revealed a complex reactivity scenario in alkaline solutions, where different mechanisms such as SN2 attack of a hydroxide ion, C-S bond rupture, and α-elimination can compete depending on external forces. ub.edu These alternative degradation pathways represent potential sources of undesired side products in reactions involving acetal-disulfides.

Acetal Hydrolysis and Stability in the Context of Disulfide Linkages

The presence of acetal functional groups in this compound introduces a second mode of chemical reactivity, primarily governed by pH. The stability of the acetal is highly dependent on the acidity of the environment, a property that can be exploited for controlled degradation.

Acetal linkages are known to be sensitive to acidic conditions, undergoing hydrolysis to yield the parent aldehyde or ketone and alcohols. nih.govresearchgate.net This reactivity is a cornerstone of their use as protecting groups in organic synthesis and as pH-sensitive linkers in drug delivery systems. chemistrysteps.commasterorganicchemistry.com The rate of acetal bond cleavage is significantly accelerated in mildly acidic environments (e.g., pH 4-5) compared to neutral or basic conditions (pH 7.4). nih.govresearchgate.netmdpi.com It has been reported that for every unit decrease in pH, the rate of acetal bond breakage can increase by a factor of 10. researchgate.net

The mechanism of acid-catalyzed acetal hydrolysis involves a series of equilibrium steps:

Protonation : One of the alkoxy oxygen atoms is protonated by an acid, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com

Elimination : The protonated alkoxy group departs, and the lone pair of electrons on the adjacent oxygen atom forms a double bond with the carbon, creating a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation : The resulting intermediate is deprotonated to form a hemiacetal. chemistrysteps.com These steps are repeated for the second alkoxy group, ultimately leading to the formation of the corresponding aldehyde or ketone and two molecules of alcohol. chemistrysteps.com The entire process is reversible, and the forward reaction (hydrolysis) is favored by the presence of excess water. chemistrysteps.com

The rate of hydrolysis can be precisely controlled by altering the chemical structure of the acetal. This allows for the design of molecules with specific release profiles based on environmental pH. researchgate.net

Table 1: pH-Dependent Hydrolysis of Acetal-Linked Conjugates

| pH | Half-Life Range | Release Rate |

| 5.0 | < 1 minute to several days | Accelerated |

| 7.4 | Significantly longer | Slow |

This table summarizes findings on the hydrolysis kinetics of various acetal structures, demonstrating significantly faster degradation at acidic pH compared to physiological pH. nih.govresearchgate.net

Molecules such as this compound, which contain both acetal and disulfide linkages, possess a dual-responsive degradation profile. The degradation of such compounds is not governed by a single mechanism but rather by a synergy of two independent chemical triggers: pH and redox potential.

Acid-Triggered Acetal Cleavage : As detailed previously, the acetal groups are susceptible to rapid hydrolysis under acidic conditions. This leads to the cleavage of the carbon-oxygen bonds, releasing the methoxy groups and ultimately breaking down the ethyl side chains of the molecule.

Redox-Triggered Disulfide Cleavage : The disulfide bond is stable to pH changes but is sensitive to the redox environment. It can be cleaved reductively by thiols (e.g., glutathione in a biological context) or other reducing agents. nih.gov This process, known as thiol-disulfide exchange, breaks the sulfur-sulfur bond. nih.govnih.gov Conversely, the disulfide bond can be cleaved through oxidative or eliminative pathways under different conditions. mdpi.comresearchgate.net

The presence of these two distinct and orthogonal cleavage sites allows for a controlled, multi-stage degradation. For example, the molecule can be designed to be stable at physiological pH (7.4) and in a mildly oxidizing extracellular environment. Upon introduction to an acidic environment (like a cellular endosome or lysosome), the acetal groups would hydrolyze first. researchgate.net If this environment is also reducing, the disulfide bond would subsequently or simultaneously be cleaved. This dual-stimuli sensitivity is a key feature in the design of advanced materials and delivery systems where precise, environmentally-cued breakdown is required. nih.gov The degradation of one part of the molecule (e.g., hydrolysis of the acetals) could potentially influence the accessibility and reactivity of the other functional group, although the primary degradation pathways for each bond type remain distinct.

Q & A

Q. What analytical techniques are recommended to confirm disulfide bond connectivity in 2,2,2',2'-Tetramethoxyethyl Disulfide?

To characterize disulfide bonds, non-reducing peptide mapping via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is essential. This method identifies bond linkages without disrupting the disulfide structure. Additionally, specialized software tools assist in resolving complex disulfide patterns by cross-referencing peptide fragmentation data with theoretical models .

Q. How can researchers safely handle and store this compound to prevent degradation?

Key precautions include:

- Avoiding exposure to moisture or reducing agents to preserve bond integrity.

- Storing in inert, airtight containers under controlled temperatures (e.g., -20°C).

- Using personal protective equipment (PPE) such as nitrile gloves and safety goggles to prevent skin/eye contact. Refer to safety protocols emphasizing ventilation and spill containment .

Q. What synthetic routes are commonly employed for disulfide-containing compounds like this compound?

While direct synthesis data for this compound is limited, general disulfide synthesis involves oxidative coupling of thiol precursors (e.g., using H2O2 or iodine). Post-synthesis, validate purity via LC-HRMS and nuclear magnetic resonance (NMR) to confirm methoxy substitution and disulfide bond formation .

Advanced Research Questions

Q. How can discrepancies between experimental mass spectrometry data and computational disulfide stability predictions be resolved?

Address contradictions by:

Q. What role do methoxy substituents play in modulating the reactivity of this compound compared to unsubstituted analogs?

Methoxy groups increase steric hindrance, reducing nucleophilic attack on the disulfide bond. This enhances stability in oxidative environments but may alter redox potential. Compare reactivity via:

Q. How can researchers optimize experimental designs for studying this compound’s role in protein folding or crosslinking?

Integrate structural proteomics approaches:

Q. What strategies mitigate challenges in batch-to-batch consistency during disulfide bond analysis?

Ensure reproducibility by:

- Standardizing reduction/alkylation protocols to prevent unintended bond cleavage.

- Implementing quality control (QC) metrics such as peptide mapping reproducibility (>95% sequence coverage).

- Using internal standards (e.g., isotopically labeled peptides) for quantitative MS analysis .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.